molecular formula C21H25N3O2 B5857725 N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide

N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide

Cat. No.: B5857725
M. Wt: 351.4 g/mol
InChI Key: UVOICQXXTUDVTQ-PXLXIMEGSA-N
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Description

N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide is a chemical compound with the molecular formula C20H23N3O2. This compound is known for its unique structure, which includes a benzyloxy group, a benzylidene group, and a piperidinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(16-24-13-7-2-8-14-24)23-22-15-19-11-5-6-12-20(19)26-17-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2,(H,23,25)/b22-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOICQXXTUDVTQ-PXLXIMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(1-piperidinyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(benzyloxy)benzylidene]-2-(1-naphthyloxy)acetohydrazide
  • N’-[2-(benzyloxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide
  • N’-[2-(benzyloxy)benzylidene]-2-(1,1’-biphenyl-4-yloxy)acetohydrazide

Uniqueness

N’-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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